molecular formula C22H30O5 B119636 Cicaprost CAS No. 94079-80-8

Cicaprost

Cat. No. B119636
CAS RN: 94079-80-8
M. Wt: 374.5 g/mol
InChI Key: ARUGKOZUKWAXDS-SEWALLKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cicaprost is a monoterpenoid . It is a prostacyclin receptor (IP) agonist . Prostacyclin signaling controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival .


Synthesis Analysis

An asymmetric synthesis of Cicaprost and its isomer Isocicaprost has been described . The key step of these syntheses is the coupling of a chiral bicyclic C6−C14 ethynyl building block with a chiral C15−C21 ω-side chain amide building block with the formation of the C14−C15 bond of the target molecules .


Molecular Structure Analysis

The molecular formula of Cicaprost is C22H30O5 . The IUPAC name is 2-[(2E)-2-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(3S,4S)-3-hydroxy-4-methylnona-1,6-diynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]ethoxy]acetic acid .


Chemical Reactions Analysis

The synthesis of Cicaprost involves several chemical reactions, including the coupling of a chiral bicyclic C6−C14 ethynyl building block with a chiral C15−C21 ω-side chain amide building block .


Physical And Chemical Properties Analysis

The molecular weight of Cicaprost is 374.47 g/mol . It has five hydrogen bond acceptors .

Scientific Research Applications

Application in Raynaud's Phenomenon Treatment

Cicaprost, a synthetic prostacyclin analogue, was evaluated for its efficacy in treating Raynaud's phenomenon secondary to systemic sclerosis (SSc). This pilot study focused on two dosage levels of cicaprost and found that the severity of attacks lessened in patients receiving the higher dose, indicating potential clinical efficacy (Lau et al., 1993).

Development of a Radioimmunoassay

A selective and sensitive radioimmunoassay for determining cicaprost in biological samples was developed. This assay is vital for bioanalyses in pharmacokinetic studies, demonstrating cicaprost's potential in scientific research and clinical applications (Hildebrand, Nieuweboer, & Schütt, 1994).

Antiatherosclerotic Effects in Hypercholesterolemia

In an experimental model, oral cicaprost showed significant antiatherosclerotic effects in hypercholesterolemic rabbits. This finding suggests cicaprost's potential in preventing atherosclerotic plaque formation, likely due to improved endothelial function and reduced platelet and leukocyte hyperreactivity (Braun et al., 1993).

Application in Mammary Tumor Models

Cicaprost displayed strong anti-metastatic activity in rat mammary carcinoma models. This was evident in scenarios where treatment was initiated after tumor metastasis had already occurred, highlighting cicaprost's potential in cancer research and treatment (Schirner & Schneider, 1995).

Effects on Diabetic Nephropathy

Cicaprost, alongside fosinopril, was studied for its effects on the progression of experimental diabetic nephropathy in rats. The study found that cicaprost therapy attenuated the progression of diabetic renal injury, suggesting its potential role in addressing renal complications associated with diabetes (Villa et al., 1997).

Impact on Platelet Aggregation and Skin Blood Flow

In healthy volunteers, cicaprost demonstrated significant anti-platelet and vasodilatory effects. This finding suggests its potential application in treating disorders related to platelet aggregation and vascular diseases (Belch et al., 1993).

Anti-Inflammatory Activity in Uveitis Model

Cicaprost exhibited potent anti-inflammatory activity in both human primary immune cells and a rat uveitis model, indicating its potential therapeutic role in ocular inflammation and other inflammatory diseases (Wang, Vu, & Poloso, 2017).

Safety And Hazards

Cicaprost should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Cicaprost has shown therapeutic potential for ocular inflammation and the effect on immune cells . It could be harnessed in ocular inflammatory disease where steroids are currently the standard of care .

properties

IUPAC Name

2-[(2E)-2-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(3S,4S)-3-hydroxy-4-methylnona-1,6-diynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O5/c1-3-4-5-6-15(2)20(23)8-7-18-19-12-16(9-10-27-14-22(25)26)11-17(19)13-21(18)24/h9,15,17-21,23-24H,3,6,10-14H2,1-2H3,(H,25,26)/b16-9+/t15-,17-,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUGKOZUKWAXDS-SEWALLKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC(C)C(C#CC1C(CC2C1CC(=CCOCC(=O)O)C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC#CC[C@H](C)[C@@H](C#C[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/COCC(=O)O)/C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873211
Record name Cicaprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cicaprost

CAS RN

94079-80-8, 95722-07-9
Record name Cicaprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94079-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cicaprost
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094079808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cicaprost [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095722079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cicaprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CICAPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE94J8CAMD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cicaprost
Reactant of Route 2
Cicaprost
Reactant of Route 3
Cicaprost
Reactant of Route 4
Reactant of Route 4
Cicaprost
Reactant of Route 5
Cicaprost
Reactant of Route 6
Cicaprost

Citations

For This Compound
1,830
Citations
JW Wang, C Vu, NJ Poloso - Journal of Ocular Pharmacology and …, 2017 - liebertpub.com
… of cicaprost were … , cicaprost efficaciously prevents ocular inflammatory cell and protein leakage, as well as inflammatory cytokine release. Conclusion: The IP receptor agonist cicaprost …
Number of citations: 14 www.liebertpub.com
M Lerm, HJ Gais, K Cheng… - Journal of the American …, 2003 - ACS Publications
… derivative cicaprost (4). Of all of the prostacyclin analogues known, cicaprost seems to hold … The high oral activity and metabolic stability of cicaprost are due to the special structures of …
Number of citations: 45 pubs.acs.org
LH Clapp, S Turcato, S Hall, M Baloch - European journal of pharmacology, 1998 - Elsevier
… relaxations to iloprost, cicaprost or isoprenaline were … the response to iloprost but not cicaprost. These effects were largely … the effects of iloprost and cicaprost and raises the possibility …
Number of citations: 72 www.sciencedirect.com
M Hildebrand, T Staks, A Schütt, H Matthes - Prostaglandins, 1989 - Elsevier
… Initial animal experiments concerning pharmacodynamic properties revealed that Cicaprost … of Cicaprost yielded the expected explanation for the above-mentioned findings, Cicaprost …
Number of citations: 22 www.sciencedirect.com
M Hildebrand - Prostaglandins, 1992 - Elsevier
Iloprost and cicaprost are two PGI 2 -mimetics, which are chemically stable and highly pharmacologically potent. Both compounds differ by their susceptibility to metabolic degradation. …
Number of citations: 17 www.sciencedirect.com
JJ Belch, M McLaren, CS Lau… - British journal of …, 1993 - Wiley Online Library
… ml‐1 collagen in whole blood by cicaprost (P = 0.008, P = 0.34, P … Similar dose dependent effects of cicaprost on skin blood flow … In conclusion, cicaprost has significant anti‐platelet and …
Number of citations: 32 bpspubs.onlinelibrary.wiley.com
M Hildebrand, T Staks, B Nieuweboer - European journal of clinical …, 1990 - Springer
… of cicaprost have been … cicaprost was reached within 15 to 90 min after drug intake. Both Cma~- and AUC were individually dose-dependent. The terminal half-life in plasma of cicaprost …
Number of citations: 26 link.springer.com
M Schirner, MR Schneider - Prostaglandins, 1991 - Elsevier
… This study concentrates on the effect of the stable prostacyclin analogue Cicaprost (… were treated with Cicaprost in doses of 0.ii.0 mg/kg throughout the experiment. Cicaprost in all doses …
Number of citations: 24 www.sciencedirect.com
MR Schneider, M Schirner, RB Lichtner… - Breast cancer research and …, 1996 - Springer
… To demonstrate that cicaprost has an effect on metastases … in vitro remained unchanged by cicaprost, its mode of action seems … In conclusion, cicaprost strongly inhibits lymph node and …
Number of citations: 24 link.springer.com
HJ Gais, GJ Kramp, D Wolters… - Chemistry–A European …, 2006 - Wiley Online Library
We describe new fully stereocontrolled syntheses of the prostacyclin analogues iloprost (2), the most active component of the drugs Ilomedin and Ventavis, and 3‐oxa‐iloprost (3), a …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.